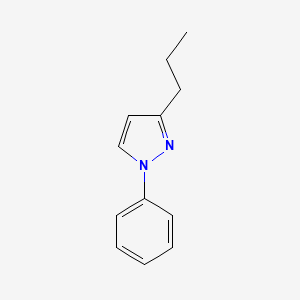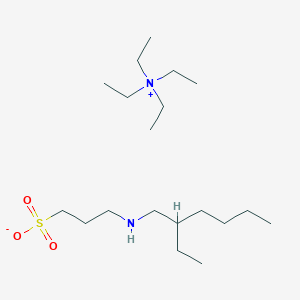
(2-Hydroxynaphthalen-1-yl)boronic acid
Descripción general
Descripción
(2-Hydroxynaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C10H9BO3. It is a boronic acid derivative of naphthalene, featuring a hydroxyl group at the second position and a boronic acid group at the first position of the naphthalene ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 2-naphthol with triethyl borate followed by hydrolysis.
Boronic Ester Formation: Another method includes the formation of boronic esters from boronic acids and carbohydrate derivatives.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form naphthoquinones and reduction to produce naphthalene derivatives.
Substitution Reactions: It participates in electrophilic substitution reactions, often involving halogenation and nitration.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Acidic or Basic Conditions: For substitution reactions.
Major Products Formed:
Biaryls: From Suzuki-Miyaura coupling reactions.
Naphthoquinones: From oxidation reactions.
Halogenated Naphthalenes: From substitution reactions.
Aplicaciones Científicas De Investigación
(2-Hydroxynaphthalen-1-yl)boronic acid is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: It is used in the development of bioconjugation techniques for labeling biomolecules.
Industry: It is employed in the manufacturing of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (2-Hydroxynaphthalen-1-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can undergo transmetalation and oxidative addition reactions. The molecular targets and pathways involved are typically related to the formation of carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
2-Methoxy-1-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Hydroxy-1-naphthylboronic acid: Similar to the compound but with a different position of the hydroxyl group.
Uniqueness: (2-Hydroxynaphthalen-1-yl)boronic acid is unique in its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
(2-hydroxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCCKPVARLVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717262 | |
| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898257-48-2 | |
| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate](/img/structure/B1506757.png)








![3H-Pyrazolo[4,3-B]pyridine](/img/structure/B1506785.png)


![5-Methyl-5H-pyrrolo[2,3-B]pyridine](/img/structure/B1506792.png)
